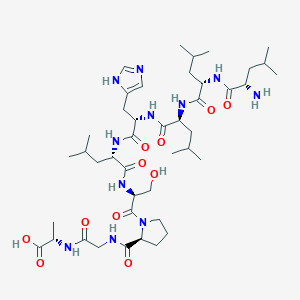

H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH

Description

Properties

CAS No. |

646060-87-9 |

|---|---|

Molecular Formula |

C43H73N11O11 |

Molecular Weight |

920.1 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C43H73N11O11/c1-22(2)13-28(44)36(57)49-29(14-23(3)4)37(58)50-30(15-24(5)6)38(59)52-32(17-27-18-45-21-47-27)40(61)51-31(16-25(7)8)39(60)53-33(20-55)42(63)54-12-10-11-34(54)41(62)46-19-35(56)48-26(9)43(64)65/h18,21-26,28-34,55H,10-17,19-20,44H2,1-9H3,(H,45,47)(H,46,62)(H,48,56)(H,49,57)(H,50,58)(H,51,61)(H,52,59)(H,53,60)(H,64,65)/t26-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

VEVIBYVLSCXFIN-KQBMMHAASA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Synthesis and Purification Methodologies for H Leu Leu Leu His Leu Ser Pro Gly Ala Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the creation of peptides like this compound. This method involves assembling the peptide chain sequentially while one end is attached to a solid polymeric support. researchgate.net The key benefit of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of these reagents and by-products by simple filtration and washing. lsu.edu

Optimization of Resin Selection and Loading Parameters

The choice of resin is critical for the successful synthesis of this compound. The resin acts as the solid support to which the first amino acid, in this case, Alanine (B10760859) (Ala), is anchored. The properties of the resin, such as its composition and linker, dictate the conditions for cleavage and the final form of the peptide.

For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, several resins are suitable. The 2-Chlorotrityl chloride (2-ClTrt) resin is often favored because it allows for the mild cleavage of the completed peptide, preserving acid-sensitive residues. biosynth.comresearchgate.net The Wang resin is another viable option. researchgate.net

Table 1: Comparison of Resins for the Synthesis of this compound

| Resin Type | Linker Type | Cleavage Conditions | Advantages for this Peptide |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Dilute TFA in DCM (e.g., 1-5%) | Mild cleavage protects the peptide; suitable for C-terminal acids. biosynth.com |

| Wang Resin | p-Alkoxybenzyl alcohol | High concentration of TFA (e.g., 95%) | Good performance for standard peptide synthesis. researchgate.net |

| Polystyrene/PEG (PS-PEG) | Various | Dependent on linker | Good swelling properties in various solvents, improving reaction kinetics. biosynth.com |

Development of Efficient Cleavage and Deprotection Procedures

Once the peptide chain is fully assembled, it must be cleaved from the resin support, and the side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid cocktail. The composition of this cocktail is critical to prevent side reactions and ensure the integrity of the peptide.

A standard cleavage cocktail for the Fmoc/tBu strategy consists of a high concentration of trifluoroacetic acid (TFA) mixed with scavengers. researchgate.net Scavengers are necessary to trap the reactive carbocations generated during the removal of the tBu and other protecting groups, thus preventing the modification of sensitive amino acids like Histidine. A common cleavage cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water in a ratio such as 95:2.5:2.5. researchgate.net

After cleavage, the crude peptide is typically precipitated from the acidic solution by the addition of cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Solution-Phase Peptide Synthesis (LPPS), also known as classical peptide synthesis, involves the coupling of amino acids or peptide fragments in a homogenous solution. nih.gov While generally more labor-intensive than SPPS due to the need for purification of intermediates, LPPS can be advantageous for large-scale synthesis and for certain complex peptides.

Strategic Fragment Condensation Techniques

For instance, the nonapeptide could be synthesized by coupling three tripeptide fragments: H-Leu-Leu-Leu-OH, H-His-Leu-Ser-OH, and H-Pro-Gly-Ala-OH. Each of these fragments would be synthesized, purified, and then coupled in a stepwise manner. The choice of protecting groups for the fragments is crucial to allow for selective deprotection and coupling.

Segment-Based Assembly Methodologies

A segment-based assembly would involve a strategic division of the peptide into manageable segments. For example, the peptide could be divided into two segments: a pentapeptide (e.g., H-Leu-Leu-Leu-His-Leu-OH) and a tetrapeptide (e.g., H-Ser-Pro-Gly-Ala-OH). Each segment would be synthesized and purified separately before being coupled to form the final nonapeptide. This approach allows for the purification of smaller, more manageable peptides, which can lead to a higher purity final product.

The coupling of these larger fragments requires highly efficient coupling reagents and careful control of reaction conditions to minimize racemization at the C-terminal amino acid of the activating fragment.

Enzymatic Peptide Synthesis Considerations for this compound

Chemoenzymatic Peptide Synthesis (CEPS) offers a milder, more environmentally sustainable alternative to traditional chemical synthesis methods. nih.govresearchgate.net It utilizes enzymes, typically proteases or engineered ligases, to catalyze the stereoselective formation of peptide bonds under aqueous conditions. nih.govyoutube.com This approach avoids the extensive use of protecting groups and harsh chemicals associated with purely chemical methods. nih.gov

For a sequence like this compound, an enzymatic strategy would likely involve a fragment condensation approach. The nonapeptide could be synthesized by ligating smaller, chemically synthesized peptide fragments. This hybrid method combines the efficiency of solid-phase peptide synthesis (SPPS) for creating peptide segments with the specificity and mild reaction conditions of enzymatic ligation for joining them. rsc.org

Key considerations for an enzymatic approach include:

Enzyme Selection : The choice of enzyme is critical. Proteases can function in reverse to form peptide bonds, a phenomenon known for decades. nih.gov Modern approaches often use engineered enzymes, such as omniligase-1 (a derivative of subtilisin BPN'), which has a broad substrate specificity and can efficiently catalyze the ligation of peptide fragments. rsc.org

Reaction Control : Enzymatic peptide synthesis can be governed by either equilibrium or kinetic control. nih.gov In kinetically controlled synthesis, an activated acyl donor (like a peptide ester) is used, leading to a rapid and nearly irreversible reaction. This method generally provides higher yields and faster reaction rates compared to equilibrium-controlled synthesis, which often requires large amounts of enzyme and can be slow. nih.gov

Optimizing Conditions : Reaction conditions such as pH, temperature, and the use of organic co-solvents must be carefully optimized to favor synthesis over hydrolysis. nih.govrsc.org For a peptide containing histidine, the pH must be controlled to maintain the desired protonation state and ensure enzyme activity; a near-neutral pH is common for many enzymatic ligations. youtube.com The high hydrophobicity from the three consecutive leucine (B10760876) residues might necessitate the addition of organic co-solvents like acetonitrile (B52724) (MeCN) to improve the solubility of the peptide fragments. rsc.org

Substrate Concentration : High concentrations of the peptide fragments are often necessary to drive the reaction towards aminolysis (peptide bond formation) rather than hydrolysis. nih.gov

While enzymatic synthesis offers significant advantages in terms of specificity and sustainability, challenges include potentially lower productivity and the high cost of biocatalysts compared to established chemical methods. researchgate.net

Advanced Purification Techniques for Crude this compound

Following synthesis, the crude peptide product contains the target sequence alongside various impurities, such as truncated or deletion sequences and byproducts from incomplete deprotection. biosyn.com A multi-step purification process is therefore essential to isolate this compound to a high degree of purity.

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of peptide purification. hplc.euknauer.net The process separates the target peptide from impurities based on differences in hydrophobicity. nih.gov Developing an effective preparative HPLC method is a systematic process that begins at the analytical scale. knauer.netpeptide.com

A typical workflow for developing a purification method for this compound would involve:

Column and Mobile Phase Selection : Given the peptide's hydrophobic nature due to its four leucine residues, a C18 or C8 stationary phase is appropriate. hplc.eu The mobile phases typically consist of water (Solvent A) and acetonitrile (ACN, Solvent B), with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) added to both. peptide.com TFA protonates basic residues like histidine and improves peak shape and retention. novoprolabs.com

Analytical Method Optimization : The initial step involves running a broad scouting gradient (e.g., 5-90% ACN) on an analytical column to determine the approximate ACN concentration at which the peptide elutes. peptide.comwaters.com The gradient is then optimized to be shallower around the elution point of the target peptide, enhancing resolution between the main peak and closely eluting impurities. waters.com The pH of the mobile phase is a critical parameter; operating at least one pH unit away from the peptide's isoelectric point ensures a stable and uniform charge state. hplc.eu

Loading Study : Before scaling up, a volume overload study is performed on the analytical column to assess how resolution is affected by increasing the sample concentration. knauer.net This helps determine the maximum loading capacity for the preparative run.

Linear Scale-Up : The optimized analytical method is then transferred to a larger preparative column. knauer.net To maintain separation performance, the flow rate and sample load are increased in proportion to the column's cross-sectional area. knauer.netpeptide.com Fractions are collected as the peptide elutes and are analyzed by analytical HPLC to identify those with the required purity. hplc.eu

Table 1: Illustrative HPLC Method Development Parameters

| Parameter | Analytical Scale | Preparative Scale | Purpose |

|---|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 50 x 250 mm, 10 µm | Separation based on hydrophobicity; larger column for higher capacity. hplc.eu |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Aqueous solvent; TFA acts as an ion-pairing agent. peptide.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Organic solvent for elution. peptide.com |

| Flow Rate | 1.0 mL/min | ~118 mL/min | Scaled proportionally to column volume for consistent linear velocity. knauer.net |

| Gradient | Focused (e.g., 25-45% B over 30 min) | Focused (e.g., 25-45% B over 30 min) | Optimized for resolution of the target peptide from impurities. waters.com |

| Detection | UV at 220 nm | UV at 220 nm | Detection of the peptide backbone amide bonds. biosyn.com |

| Sample Load | ~1 mg | ~100-200 mg | Increased load for purification of larger quantities. nih.gov |

Lyophilization (Freeze-Drying) After collecting and pooling the pure HPLC fractions, the peptide must be isolated from the solvent. Lyophilization is the preferred method as it is a gentle process that avoids high temperatures that could degrade the peptide. manufacturingchemist.com Peptides are often unstable in solution but can be stored for long periods as lyophilized powders. peptide.compepdd.com The process involves three main steps:

Freezing : The pooled fractions, often after reducing the acetonitrile content via rotary evaporation, are frozen to turn the water into ice. uk-peptides.com

Primary Drying (Sublimation) : The frozen sample is placed under a high vacuum, causing the ice to sublimate directly into water vapor, which is then collected on a cold condenser. uk-peptides.com This removes the bulk of the water.

Secondary Drying : The temperature is gradually increased to remove any residual, non-frozen water molecules that are bound to the peptide. uk-peptides.com

The result is a stable, fluffy, white powder, which is the final form of the purified peptide. manufacturingchemist.com

Desalination The crude peptide and the purified product often contain non-volatile salts from the synthesis and purification steps, most notably TFA from HPLC. novoprolabs.com While a second HPLC run with a volatile buffer system can be used for desalting, another advanced technique involves leveraging the lyophilization process itself. google.com By using volatile salts in the final purification step, these can be removed along with water during freeze-drying. A patented method describes a process of eluting with a volatile salt and then performing vacuum freeze-drying to remove the related salts and control the final acid radical content. google.com This integrates desalination into the final isolation step, improving efficiency.

Rigorous Quality Control and Purity Assessment of Synthesized this compound

The final step in peptide manufacturing is a comprehensive quality control (QC) analysis to ensure the identity, purity, and quantity of the synthesized peptide. biosyn.compolypeptide.com This involves a suite of orthogonal analytical methods.

Purity Assessment (Analytical RP-HPLC) : The purity of the final peptide is determined using analytical RP-HPLC with UV detection, typically at a wavelength of 210-220 nm where the peptide backbone absorbs light. biosyn.com The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. biosyn.com A highly optimized, stability-indicating HPLC method should be capable of separating the target peptide from any degradation products or synthesis-related impurities. polypeptide.com

Identity Confirmation (Mass Spectrometry) : Mass spectrometry (MS) is the primary tool for confirming the molecular identity of the peptide. innovagen.com Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are used to measure the molecular weight of the peptide. biosyn.com The measured mass must match the theoretical mass of this compound. For unambiguous sequence confirmation, tandem mass spectrometry (MS/MS) can be employed. innovagen.combiosynth.com In MS/MS, the peptide is fragmented, and the masses of the resulting fragments are analyzed to verify the amino acid sequence. innovagen.com

Peptide Content (Amino Acid Analysis) : The final lyophilized powder is not 100% peptide; it also contains water and counterions (like TFA). Amino Acid Analysis (AAA) is considered the gold standard for determining the net peptide content. biosyn.combiosynth.com The process involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified, often by UPLC after derivatization. biosynth.com By comparing the quantities of the amino acids to a known standard, the exact amount of peptide in the sample can be determined. biosynth.com

Other Tests : Depending on the intended application, additional tests may be required. These can include determining the enantiomeric purity to check for racemization of amino acids during synthesis, measuring residual solvent levels, and assessing solubility. polypeptide.combiosynth.com

Table 2: Quality Control and Purity Assessment Methods

| Analytical Method | Purpose | Information Obtained |

|---|---|---|

| Analytical RP-HPLC | Purity Determination | Percentage of the target peptide relative to impurities. biosyn.com |

| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight of the peptide. innovagen.com |

| Tandem MS (MS/MS) | Sequence Verification | Confirms the correct order of amino acids. innovagen.combiosynth.com |

| Amino Acid Analysis (AAA) | Quantification | Determines the net peptide content and confirms amino acid composition. biosyn.combiosynth.com |

| Enantiomeric Purity Analysis | Chiral Purity | Measures the extent of racemization (D-amino acid formation). biosynth.com |

Advanced Structural Characterization of H Leu Leu Leu His Leu Ser Pro Gly Ala Oh

Primary Structure Confirmation and Detailed Sequence Analysis.

The primary structure, the linear sequence of amino acids, is the foundational level of a peptide's architecture. Its confirmation is the first step in any structural analysis.

High-resolution mass spectrometry is an indispensable tool for accurately determining the molecular weight of a peptide, thereby confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing biomolecules like peptides, as it minimizes fragmentation and allows the molecule to be observed in its intact, protonated form.

In a typical ESI-MS experiment, the peptide is dissolved in a suitable solvent and sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with one or more positive charges (protons). These ions are then guided into the mass analyzer, which measures their mass-to-charge (m/z) ratio with high precision. By observing the different charge states, the molecular weight of the peptide can be accurately calculated.

For H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH, the theoretical molecular weight can be calculated. The resulting ESI-MS spectrum would be expected to show peaks corresponding to these calculated values.

Hypothetical ESI-MS Data for this compound

| Ion Species | Theoretical m/z |

|---|---|

| [M+H]⁺ | 950.58 |

This table presents theoretically calculated mass-to-charge (m/z) ratios for the singly and doubly protonated forms of the peptide. M represents the monoisotopic mass of the neutral peptide.

Complementing this, a comprehensive amino acid analysis is performed. This involves the complete hydrolysis of the peptide into its constituent amino acids, typically using strong acid. The resulting mixture of amino acids is then separated and quantified, usually by ion-exchange chromatography or reversed-phase HPLC after derivatization. This analysis confirms the types and relative abundance of the amino acids present in the peptide, corroborating the findings from mass spectrometry and Edman degradation.

Hypothetical Edman Degradation Results

| Cycle | Cleaved Amino Acid |

|---|---|

| 1 | Leucine (B10760876) (Leu) |

| 2 | Leucine (Leu) |

| 3 | Leucine (Leu) |

| 4 | Histidine (His) |

| 5 | Leucine (Leu) |

| 6 | Serine (Ser) |

| 7 | Proline (Pro) |

| 8 | Glycine (B1666218) (Gly) |

Expected Amino Acid Composition Analysis

| Amino Acid | Expected Ratio |

|---|---|

| Alanine (B10760859) (Ala) | 1 |

| Glycine (Gly) | 1 |

| Histidine (His) | 1 |

| Leucine (Leu) | 4 |

| Proline (Pro) | 1 |

Determination of Secondary and Tertiary Structures of this compound.

Beyond the linear sequence, peptides often fold into specific three-dimensional shapes, known as secondary and tertiary structures, which are critical for their biological activity.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov In peptides, the regular, repeating arrangement of amide bonds in secondary structures like α-helices and β-sheets gives rise to characteristic CD signals in the far-UV region (190-250 nm). americanpeptidesociety.org

An α-helix typically shows two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

A β-sheet structure is characterized by a single negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org

A random coil or unstructured peptide generally displays a strong negative band below 200 nm. americanpeptidesociety.org

For this compound, being a short and linear peptide, it is likely to be highly flexible and may exist predominantly as a random coil in aqueous solution. The presence of a Proline residue is significant, as it is known to act as a "helix breaker" due to its rigid cyclic structure, which disrupts the regular hydrogen-bonding pattern of an α-helix.

Hypothetical Secondary Structure Content from CD Analysis

| Secondary Structure | Estimated Percentage |

|---|---|

| α-Helix | < 5% |

| β-Sheet | ~10-15% |

This table provides a plausible, hypothetical distribution of secondary structure elements for a short, flexible peptide containing a proline residue.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights under near-physiological conditions. nih.govnmims.edu For a peptide of this size, two-dimensional (2D) NMR experiments are particularly informative. youtube.com

The process begins with the assignment of all proton resonances to specific atoms in the peptide using through-bond correlation experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). Once assignments are complete, the Nuclear Overhauser Effect (NOE) is measured using a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. The NOE arises between protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. The intensity of an NOE peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for structure calculation. uzh.ch

For a flexible peptide like this compound, NMR would likely reveal not a single, static structure, but rather an ensemble of conformations that the peptide adopts in solution. springernature.com

X-ray crystallography is the gold standard for determining high-resolution, three-dimensional structures of molecules. The technique requires the molecule to be grown into a well-ordered, single crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which an atomic model can be built.

However, a major challenge for this approach is the crystallization step itself. creative-biostructure.com Short, flexible peptides like this compound are notoriously difficult to crystallize because their conformational flexibility can inhibit the formation of a stable, ordered crystal lattice. nih.gov While not impossible, obtaining suitable crystals for this nonapeptide would be a significant experimental hurdle.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for structure determination, particularly for large protein complexes. It involves flash-freezing the sample in a thin layer of vitrified ice and imaging the individual particles with an electron microscope. While powerful, Cryo-EM is generally not suitable for molecules as small as this nonapeptide, as they lack sufficient mass and distinct features to be accurately aligned and averaged.

Conformational Dynamics and Stability Studies of this compound.

The conformational landscape of a peptide is not static but exists as an ensemble of interconverting structures. The dynamic nature of this compound is dictated by the intrinsic properties of its constituent amino acids and their interactions with the surrounding environment. The triple leucine repeat at the N-terminus likely promotes hydrophobic collapse and potentially helical structures, while the Pro-Gly sequence is a strong inducer of a β-turn. The central His-Leu segment adds further complexity, with the imidazole (B134444) side chain of histidine offering possibilities for hydrogen bonding and pH-dependent conformational changes.

Evaluation of Temperature-Dependent Conformational Transitions.

Temperature is a critical parameter that can influence the conformational equilibrium of peptides by providing the thermal energy to overcome rotational barriers and disrupt non-covalent interactions. Techniques such as circular dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) are powerfully employed to monitor these transitions.

Circular dichroism is particularly sensitive to changes in the secondary structure of peptides. For a peptide like this compound, one might expect to observe a temperature-induced unfolding transition, likely from a more ordered state at lower temperatures to a more random coil-like state at higher temperatures. This can be monitored by the change in the molar ellipticity at specific wavelengths, characteristically 222 nm for α-helical content and around 200-218 nm for β-sheet and random coil structures.

While specific experimental data for this compound is not available in the public domain, a hypothetical dataset based on studies of similar leucine-rich and turn-containing peptides illustrates the expected trend.

Table 1: Illustrative Temperature-Dependent Circular Dichroism Data for this compound This data is hypothetical and serves for illustrative purposes based on known peptide behaviors.

| Temperature (°C) | Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | Predominant Conformation |

| 10 | -8500 | Folded (Potential for partial helix/turn) |

| 25 | -7200 | Folded |

| 40 | -5600 | Intermediate |

| 55 | -3800 | Unfolding Transition |

| 70 | -2100 | Largely Unfolded |

| 85 | -1500 | Random Coil |

NMR spectroscopy provides more detailed atomic-level information. The temperature coefficients (dδ/dT) of the amide proton chemical shifts are particularly informative. Amide protons involved in stable intramolecular hydrogen bonds, which are shielded from the solvent, exhibit small temperature coefficients (typically > -4.5 ppb/K). Conversely, solvent-exposed amide protons show larger negative values as their chemical shifts are more sensitive to changes in temperature.

Table 2: Representative Amide Proton Temperature Coefficients (dδ/dT) for this compound in Aqueous Solution This data is hypothetical and presented for illustrative purposes based on general principles of peptide NMR.

| Residue | Amide Proton (NH) | Temperature Coefficient (dδ/dT in ppb/K) | Interpretation |

| Leu-2 | -6.8 | Solvent Exposed | |

| Leu-3 | -5.2 | Partially Shielded | |

| His-4 | -4.1 | Potentially H-bonded | |

| Leu-5 | -3.8 | H-bonded (likely in a turn) | |

| Ser-6 | -7.1 | Solvent Exposed | |

| Pro-7 | - | (No amide proton) | |

| Gly-8 | -6.5 | Solvent Exposed | |

| Ala-9 | -7.5 | Solvent Exposed |

This illustrative data suggests that the core of the peptide around the His-Leu-Ser-Pro motif may adopt a more stable, folded conformation, possibly a β-turn, as indicated by the smaller temperature coefficients for the amide protons of His-4 and Leu-5.

Analysis of Solvent Effects on Peptide Conformation and Folding.

The conformation of a peptide is profoundly influenced by the solvent environment. The interplay between peptide-peptide and peptide-solvent interactions dictates the folding landscape. Solvents can stabilize or destabilize specific secondary structures by altering the dielectric constant of the medium, disrupting or promoting hydrogen bonds, and mediating hydrophobic interactions.

For this compound, with its amphipathic character, solvent effects are expected to be significant. In aqueous solutions, the hydrophobic leucine residues would likely drive the peptide to adopt a conformation that buries these side chains from the water, leading to a more compact structure. In contrast, in organic solvents or membrane-mimicking environments, the peptide might adopt a more extended or different helical conformation.

Computational studies, such as molecular dynamics simulations, are invaluable for exploring these solvent-dependent conformational changes. These simulations can provide insights into the populations of different conformational states in various solvents.

Table 3: Illustrative Conformational Population Analysis of this compound in Different Solvents from Molecular Dynamics Simulations This data is hypothetical and for illustrative purposes, based on general observations of peptide behavior in different solvents.

| Solvent | Predominant Conformation(s) | Key Driving Interactions |

| Water | Compact, Globular with Turn | Hydrophobic effect, Intramolecular H-bonds |

| Trifluoroethanol (TFE) | α-helical | TFE-induced helix formation |

| Dimethyl Sulfoxide (DMSO) | Extended / Disordered | Disruption of intramolecular H-bonds |

| Micelle Solution (e.g., SDS) | Helical at Leu-rich region | Hydrophobic interactions with micelle core |

This hypothetical analysis suggests that in water, the peptide is likely to be in a compact state, driven by the hydrophobic leucine residues and the turn-inducing Pro-Gly sequence. In a solvent like TFE, which is known to promote helicity, the peptide might adopt a more α-helical conformation, particularly in the N-terminal leucine-rich region. In a strong hydrogen bond acceptor like DMSO, intramolecular hydrogen bonds would be disrupted, leading to a more extended or disordered state. Finally, in a membrane-mimicking environment like an SDS micelle solution, the hydrophobic N-terminus would likely insert into the micelle, adopting a helical structure.

Investigating the Biochemical and Biological Activities of H Leu Leu Leu His Leu Ser Pro Gly Ala Oh in Model Systems

Enzyme Modulation Studies of H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH

The interaction of this compound with various enzymes is a critical aspect of its potential bioactivity. These studies explore its resistance to breakdown by digestive enzymes and its capacity to inhibit key enzymes involved in physiological processes.

Assessment of Proteolytic Resistance and Identification of Major Degradation Pathways

The stability of peptides in the gastrointestinal tract is a crucial determinant of their bioavailability and bioactivity. The digestive environment, characterized by the acidic conditions of the stomach and the enzymatic cocktail of the intestine, poses a significant challenge to peptide integrity. nih.govacs.org

In simulated gastric fluid (SGF), which contains the enzyme pepsin, many peptides exhibit considerable stability. nih.gov However, the simulated intestinal fluid (SIF) presents a more formidable barrier due to the presence of potent proteases like trypsin and chymotrypsin. nih.govacs.org The peptide this compound, with its abundance of leucine (B10760876) residues, would be a primary target for chymotrypsin, which preferentially cleaves peptide bonds at the C-terminus of large hydrophobic amino acids like leucine. nih.gov The presence of a proline residue in the seventh position may confer some degree of proteolytic resistance, as proline is known to restrict the flexibility of the peptide backbone, making it a less favorable substrate for many peptidases. researchgate.net However, rapid metabolism has been observed in other peptides via cleavage at Leu-Gly bonds. nih.gov Therefore, the primary degradation pathway for this nonapeptide in an intestinal environment would likely involve chymotrypsin-mediated cleavage at Leu-3, Leu-5, and potentially Ala-9.

Investigation of Peptidase Inhibition or Activation Profiles (e.g., Aminopeptidases, Dipeptidyl Peptidases)

The specific sequence of this compound suggests a potential for interaction with exopeptidases, such as aminopeptidases. The N-terminal trileucine (Leu-Leu-Leu) motif is of particular interest. The tripeptide H-Leu-Leu-Leu-OH has been identified as an inhibitor of human liver alanine (B10760859) aminopeptidase, with a reported Ki (inhibition constant) of 0.054 mM. bachem.com Aminopeptidases are enzymes that cleave single amino acids from the N-terminus of proteins and peptides. By potentially inhibiting these enzymes, the nonapeptide could exhibit enhanced stability and influence the broader peptide metabolism.

Furthermore, dipeptides such as H-Leu-Leu-OH have been shown to competitively inhibit the mediated uptake of other peptides, indicating an interaction with peptide transport systems. medchemexpress.com While specific data on the interaction of the full this compound sequence with dipeptidyl peptidases is not available, its structural components suggest it could act as a substrate or inhibitor for various peptidases.

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity Evaluation

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a primary strategy for managing hypertension. mdpi.com Bioactive peptides derived from food sources are well-documented as ACE inhibitors. The ACE-inhibitory activity of peptides is strongly correlated with their structure, particularly the C-terminal tripeptide sequence. researchgate.netcsic.es Peptides rich in hydrophobic amino acids, such as leucine, valine, and proline, often exhibit potent ACE inhibitory activity. nih.govresearchgate.net

The peptide this compound possesses several features common to known ACE inhibitors: a chain length of nine amino acids (effective inhibitors are typically 2-12 amino acids long), a high content of hydrophobic leucine residues, and the presence of a proline residue. researchgate.netresearchgate.net The presence of histidine, a positively charged amino acid, may also contribute to its inhibitory potential. wikipedia.org While the IC₅₀ value for this specific nonapeptide has not been reported, analysis of related peptides provides insight into its potential potency. For instance, tripeptides containing leucine and proline have demonstrated significant ACE inhibition.

| Peptide Sequence | IC₅₀ Value (μM) | Source |

|---|---|---|

| Leu-Gly-Pro | 0.72 | nih.gov |

| Val-Trp | 0.58 | researchgate.net |

| Ile-Trp | 0.50 | researchgate.net |

| Leu-Trp | 1.11 | researchgate.net |

| Gly-Leu-Pro | 1.62 | nih.gov |

| His-His-Leu | 2.2 µg/mL | nih.gov |

| Gly-Pro-Leu | 2.65 | nih.gov |

Antioxidant Activity Profiling of this compound

Antioxidant peptides can neutralize harmful free radicals, protecting cells from oxidative damage that is implicated in various chronic diseases. The antioxidant capacity of a peptide is highly dependent on its amino acid composition and sequence.

Radical Scavenging Assays (e.g., DPPH, ABTS, Hydroxyl Radical)

Radical scavenging assays are commonly used to evaluate the ability of a compound to donate a hydrogen atom or an electron to stabilize a free radical.

DPPH Radical Scavenging: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the bleaching of the purple DPPH radical solution in the presence of an antioxidant. nih.govmdpi.com The ability to scavenge DPPH radicals is often attributed to the hydrogen-donating ability of the antioxidant. nih.gov

ABTS Radical Scavenging: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is another common method where antioxidants decolorize the pre-formed blue-green ABTS radical cation. nih.gov

Hydroxyl Radical Scavenging: The hydroxyl radical is one of the most reactive oxygen species. Assays measuring the scavenging of this radical are crucial for determining antioxidant potential. mdpi.com

The amino acid composition of this compound, specifically the presence of histidine and leucine, suggests potential radical scavenging activity. The imidazole (B134444) group of histidine is a known scavenger of reactive oxygen species. wikipedia.org Hydrophobic amino acids like leucine can also contribute to antioxidant activity by increasing the peptide's solubility in lipid phases and facilitating interaction with radicals at the lipid-water interface. nih.gov Studies on protein hydrolysates have shown that leucine content positively correlates with superoxide (B77818) radical scavenging. nih.gov Peptides containing leucine have also demonstrated significant ABTS radical scavenging capacity. csic.es

| Peptide/Fraction | Assay | Result (EC₅₀ or % Inhibition) | Source |

|---|---|---|---|

| SLPY (Ser-Leu-Pro-Tyr) | DPPH Scavenging | EC₅₀: 1.18 mg/mL | mdpi.com |

| EYEA (Glu-Tyr-Glu-Ala) | DPPH Scavenging | EC₅₀: 1.372 mg/mL | mdpi.com |

| SLPY (Ser-Leu-Pro-Tyr) | Hydroxyl Radical Scavenging | EC₅₀: 0.826 mg/mL | mdpi.com |

| EYEA (Glu-Tyr-Glu-Ala) | Hydroxyl Radical Scavenging | EC₅₀: 0.946 mg/mL | mdpi.com |

| Peptide with Leu residues | ABTS Scavenging | Showed highest ABTS values | csic.es |

Ferric Reducing Antioxidant Power (FRAP) Assays

The FRAP assay directly measures the ability of a substance to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. This reduction potential is an important indicator of antioxidant activity. The presence of certain amino acids, including leucine, has been shown to contribute to the ferric reducing power of peptides. csic.esnih.gov A study on squid gelatin hydrolysates found that a peptide fraction containing multiple leucine residues exhibited the highest FRAP values, indicating a strong reducing capability. csic.es Given the three consecutive leucine residues at the N-terminus and another at position five, this compound is predicted to possess ferric reducing antioxidant power.

Inhibition of Lipid Peroxidation in Model Systems.

There is no publicly available scientific data detailing the inhibitory effects of this compound on lipid peroxidation in any described model systems. Research on the antioxidant potential of this specific peptide, particularly its ability to prevent or reduce the oxidative degradation of lipids, has not been documented in peer-reviewed literature.

Receptor Binding and Downstream Signaling Pathway Investigations.

There is a complete absence of research in the public domain concerning the receptor-binding capabilities of this compound. As such, no downstream signaling pathways activated or inhibited by this peptide have been identified or described.

Characterization of Ligand-Receptor Interaction Kinetics and Affinity.

A thorough search of scientific databases reveals no available data on the ligand-receptor interaction kinetics or receptor affinity for the peptide this compound. The identification of a specific receptor, characterization of binding affinity (e.g., Kd, Ki), and determination of kinetic parameters (e.g., Kon, Koff) are foundational steps in understanding a peptide's mechanism of action. As this peptide has not been the subject of such published research, no data tables or detailed findings can be presented.

Analysis of Intracellular Signaling Cascades Activated or Modulated.

Similarly, there is no information available regarding the intracellular signaling cascades that may be activated or modulated by this compound. Research in this area would typically involve identifying downstream signaling pathways, such as the mTOR pathway which is influenced by some smaller leucine-containing peptides, or other pathways related to cell growth, proliferation, or metabolism. nih.govagriculturejournals.cz However, without initial receptor binding data, the investigation into downstream signaling has not been undertaken for this specific nonapeptide. Therefore, no detailed research findings or data tables on modulated signaling pathways can be provided.

Molecular Mechanisms and Intermolecular Interactions of H Leu Leu Leu His Leu Ser Pro Gly Ala Oh

Identification of Specific Molecular Targets and Binding Partners

The identification of specific molecular targets for a novel peptide like H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH would typically involve a range of screening methodologies. Given its primary sequence, potential binding partners are likely to be proteins that have pockets or surfaces complementary to the peptide's structural and chemical properties. The abundance of leucine (B10760876) residues suggests a strong propensity for interaction with hydrophobic pockets on receptor surfaces or within enzyme active sites.

Initial steps in identifying binding partners would likely involve computational approaches such as molecular docking, where the peptide's structure is modeled and fitted into the binding sites of known protein structures. Experimental validation would follow, utilizing techniques like affinity chromatography, yeast two-hybrid screening, or phage display to identify interacting proteins from a complex biological sample. Given the presence of histidine, which can be involved in metal ion coordination, proteins that are metalloenzymes could also be considered as potential targets. nih.gov

Elucidation of Binding Thermodynamics and Kinetics through Biophysical Methods

To understand the interaction between this compound and a potential molecular target, a suite of biophysical methods would be employed. These techniques are crucial for quantifying the thermodynamics and kinetics that govern the binding event.

Isothermal Titration Calorimetry (ITC) would be a primary method to determine the key thermodynamic parameters of binding. ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS). This provides a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR) is another powerful technique that would be used to measure the kinetics of the interaction in real-time. By immobilizing one of the binding partners (either the peptide or the target protein) on a sensor surface and flowing the other over it, SPR can determine the association rate constant (kon) and the dissociation rate constant (koff), which together also provide the binding affinity (Kd).

Other techniques such as Fluorescence Polarization (FP) or Microscale Thermophoresis (MST) could also be employed to determine binding affinities, often with lower sample consumption.

Table 1: Hypothetical Biophysical Data for the Interaction of this compound with a Target Protein

| Parameter | Value | Method |

| Binding Affinity (Kd) | 5 µM | Isothermal Titration Calorimetry |

| Enthalpy Change (ΔH) | -10 kcal/mol | Isothermal Titration Calorimetry |

| Entropy Change (ΔS) | -15 cal/mol·K | Isothermal Titration Calorimetry |

| Association Rate (kon) | 1 x 105 M-1s-1 | Surface Plasmon Resonance |

| Dissociation Rate (koff) | 5 x 10-1 s-1 | Surface Plasmon Resonance |

This data is illustrative and represents a potential binding profile for a peptide of this nature.

Investigation of Allosteric Modulation and Conformational Changes Induced by this compound

Peptides can act as allosteric modulators, binding to a site on a protein distinct from the primary active or binding site to influence the protein's function. novoprolabs.com The binding of this compound to a target protein could induce conformational changes that either enhance or inhibit the protein's activity.

The investigation of such conformational changes would likely employ spectroscopic techniques. Circular Dichroism (CD) spectroscopy would be used to assess changes in the secondary structure of the target protein upon peptide binding. Significant changes in the CD spectrum would indicate that the peptide induces a conformational shift.

Nuclear Magnetic Resonance (NMR) spectroscopy could provide more detailed, atom-level information about the conformational changes. By comparing the NMR spectra of the protein in the presence and absence of the peptide, specific residues involved in the conformational change can be identified.

X-ray crystallography or cryo-electron microscopy (cryo-EM) could potentially be used to solve the three-dimensional structure of the peptide-protein complex, providing a definitive view of the binding mode and any induced conformational changes.

Role of Hydrophobic Interactions, Hydrogen Bonding, and Electrostatic Forces in Mediating Activity

The biological activity of this compound is predicated on the interplay of various non-covalent interactions between the peptide and its molecular target.

Hydrophobic Interactions: With four leucine residues, this peptide is rich in hydrophobic side chains. These residues are likely to be the primary drivers of binding, seeking to be buried in hydrophobic pockets of a target protein to minimize their exposure to the aqueous environment. This "hydrophobic effect" is a major driving force in protein folding and molecular recognition.

Hydrogen Bonding: The peptide backbone contains multiple amide and carbonyl groups that can act as hydrogen bond donors and acceptors, respectively. Additionally, the side chain of serine contains a hydroxyl group, and the side chain of histidine contains a nitrogen atom, both of which can participate in hydrogen bonding. These interactions are critical for the specificity and stability of the peptide-protein complex.

Electrostatic Forces: The histidine residue, with a pKa around 6.0, can be protonated at physiological pH, conferring a positive charge. wikipedia.org This would allow for electrostatic interactions with negatively charged residues (such as aspartate or glutamate) on a target protein. wikipedia.org The N-terminus (amino group) and C-terminus (carboxyl group) of the peptide are also charged at physiological pH, further contributing to potential electrostatic interactions.

Influence of Specific Amino Acid Residues on Interaction Specificity and Affinity

Leucine (Leu): The four leucine residues are key contributors to the peptide's hydrophobicity. nih.gov Their bulky, non-polar side chains are likely to be crucial for binding affinity, inserting into hydrophobic pockets of a target protein. The repetition of leucine may also promote self-assembly or specific interactions with repeating hydrophobic motifs on a target.

Histidine (His): As a versatile amino acid, histidine can play multiple roles. nih.govnih.govresearchgate.net Its ability to act as both a hydrogen bond donor and acceptor, and to be protonated at physiological pH, allows it to participate in hydrogen bonding, electrostatic interactions, and even catalysis if the peptide were to bind within an enzyme's active site. wikipedia.orgnih.govkhanacademy.org Its imidazole (B134444) ring can also engage in π-π stacking interactions with aromatic residues on a target protein. nih.govresearchgate.net

Proline (Pro): The rigid, cyclic structure of proline imposes significant conformational constraints on the peptide backbone. wikipedia.orgnih.gov It often induces a "kink" or turn in a peptide chain, which can be critical for defining the three-dimensional shape of the peptide and ensuring a precise fit with its binding partner. nih.gov This conformational rigidity can reduce the entropic penalty of binding, potentially increasing affinity.

Serine (Ser): The polar hydroxyl group in the serine side chain is a prime candidate for forming specific hydrogen bonds with a target protein, contributing to binding specificity. khanacademy.org

Glycine (B1666218) (Gly) and Alanine (B10760859) (Ala): These small amino acids provide a degree of flexibility (in the case of glycine) and a small hydrophobic contact point (in the case of alanine). wikipedia.orgkhanacademy.org They may act as spacers or allow for specific backbone conformations necessary for optimal binding.

Table 2: Summary of Potential Roles of Amino Acid Residues in this compound

| Amino Acid | Key Property | Potential Role in Interaction |

| Leucine (Leu) | Hydrophobic | Driving force for binding into hydrophobic pockets; affinity. |

| Histidine (His) | Versatile (Charged/Uncharged, H-bonding) | Electrostatic interactions, hydrogen bonding, metal ion chelation, catalysis. nih.govnih.govresearchgate.net |

| Serine (Ser) | Polar, H-bonding | Specificity through hydrogen bond formation. khanacademy.org |

| Proline (Pro) | Conformationally Rigid | Induces turns, defines 3D structure, enhances affinity. nih.gov |

| Glycine (Gly) | Flexible | Allows for specific backbone conformations. wikipedia.orgkhanacademy.org |

| Alanine (Ala) | Small, Non-polar | Hydrophobic contact, spacer. khanacademy.org |

Structure Activity Relationship Studies of H Leu Leu Leu His Leu Ser Pro Gly Ala Oh and Its Analogs

Rational Design and Synthesis of Substance P Analogs

The rational design of Substance P analogs aims to enhance receptor affinity and selectivity, improve metabolic stability, or modulate biological activity, often transitioning an agonist into an antagonist. nih.govrsc.org The synthesis of these analogs is typically achieved through solid-phase peptide synthesis, a robust methodology that allows for the systematic introduction of various modifications. nih.govnih.gov

For instance, studies have shown that the C-terminal region of Substance P is crucial for its binding to the NK1 receptor. nih.gov Substitutions in this region, particularly from Gln6 to Leu10, are highly sensitive to changes in chirality, indicating a strict conformational requirement for receptor interaction. nih.gov In contrast, the N-terminal region (Arg1-Gln5) appears to be more tolerant of substitutions. nih.gov

Table 1: Hypothetical Alanine (B10760859) Scanning Data for Substance P (Illustrative)

| Original Residue | Position | Alanine-Substituted Analog | Relative Binding Affinity to NK1 Receptor | Implication |

| Arg | 1 | [Ala¹]-SP | Slightly Reduced | Minor role of Arg¹ side chain in binding |

| Pro | 2 | [Ala²]-SP | Moderately Reduced | Pro² is important for backbone conformation |

| Phe | 7 | [Ala⁷]-SP | Significantly Reduced | Phe⁷ side chain is critical for binding |

| Phe | 8 | [Ala⁸]-SP | Significantly Reduced | Phe⁸ side chain is critical for binding |

| Met | 11 | [Ala¹¹]-SP | Drastically Reduced | Met¹¹ side chain is essential for activity |

This table is illustrative, based on general findings that the C-terminal is more critical than the N-terminal for NK1 receptor binding.

Truncation studies, which involve the systematic removal of amino acids from the N-terminus or C-terminus, have been instrumental in identifying the minimal sequence required for biological activity. youtube.com For Substance P, the C-terminal fragments have been shown to retain significant biological activity. For example, C-terminal fragments can mimic the effects of the full-length peptide on motor behavior, while N-terminal fragments produce unique effects, such as enhanced rearing behavior in mice, an effect not shared by other tachykinins. nih.gov

Metabolism of Substance P in the body naturally produces N- and C-terminal fragments. nih.gov SP 5–11 is a major metabolite that can still activate the NK1 receptor to increase intracellular calcium, though it may lose the ability to stimulate other signaling pathways like cAMP accumulation. nih.gov This highlights that different regions of the peptide may be responsible for activating distinct downstream signaling cascades.

The introduction of D-amino acids, which are stereoisomers of the naturally occurring L-amino acids, is a common strategy in peptide drug design. bridgingthegaps.com This modification can alter the peptide's secondary structure, influence its binding to receptors, and increase its resistance to enzymatic degradation.

In the case of Substance P, the systematic replacement of L-amino acids with their D-counterparts has been extensively studied. nih.govnih.gov These studies have revealed that the stereochemistry of the C-terminal region is particularly critical for high-affinity binding to the NK1 receptor. nih.govcapes.gov.br For example, introducing D-amino acids in the C-terminal fragment can convert a Substance P agonist into a potent antagonist. nih.gov The synthesis of a library of 512 stereoisomers of Substance P, with systematic D-amino acid replacements, provided a comprehensive database on the stereochemical requirements for NK1 receptor binding. nih.govcapes.gov.br This large-scale screening demonstrated that while single D-amino acid substitutions in the N-terminus are often tolerated, similar changes in the C-terminus can lead to a dramatic loss of affinity. nih.gov

Table 2: Effect of D-Amino Acid Substitution on Substance P Activity

| Analog | Modification | Biological Activity | Reference |

| [D-Trp⁷,⁹]-SP | Substitution of Phe⁷ and Gly⁹ with D-Trp | Antagonist | nih.gov |

| [D-Pro², D-Trp⁷,⁹]-SP | Substitution of Pro², Phe⁷, and Gly⁹ with D-isomers | Potent Antagonist | nih.gov |

| [D-Trp⁷,⁸,⁹]-SP | Substitution of Phe⁷, Phe⁸, and Gly⁹ with D-Trp | Antagonist | nih.gov |

Cyclization is a strategy used to constrain the conformation of a peptide, which can lead to increased receptor selectivity and stability. Both backbone-to-backbone and backbone-to-side chain cyclizations have been explored for Substance P. nih.govnih.gov In some instances, cyclic analogs of Substance P have shown the ability to interact with the NK1 receptor, although often with lower affinity than the linear parent peptide. nih.gov

Backbone modifications, such as the replacement of peptide bonds with reduced peptide bonds (ψ[CH₂NH]), have also been investigated. nih.gov These modifications can alter the flexibility of the peptide backbone and its susceptibility to proteases. For example, linear pseudopeptide analogs where the N-terminal region of Substance P was replaced by a polyamine segment have been synthesized and shown to displace radiolabeled Substance P from its receptor with high affinity. nih.gov

Correlating Structural Modifications with Quantitative Changes in Biological Activity

The ultimate goal of the synthetic efforts described above is to establish a clear correlation between specific structural changes and the resulting changes in biological activity. nih.govacs.org For Substance P and its analogs, this is typically quantified by measuring their binding affinity (e.g., IC₅₀ or Kᵢ values) to the NK1 receptor or their functional potency (e.g., EC₅₀ values) in cell-based assays. nih.govcapes.gov.br

For example, studies on cyclic analogs of the C-terminal hexapeptide of Substance P (SP₆₋₁₁) revealed that a thioetherlactam ring between positions 9 and 11 resulted in an analog with an EC₅₀ value of 20 nM at the NK1 receptor, while being inactive at NK2 and NK3 receptors. nih.gov This demonstrates how a specific structural constraint can lead to high potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that attempt to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For peptides, these models often use descriptors for the physicochemical properties of the amino acids, such as hydrophobicity, steric bulk, and electronic effects, along with variables that account for stereochemistry. nih.gov

QSAR studies have been successfully applied to Substance P analogs. nih.govcapes.gov.br By using descriptor variables for the amino acid properties, researchers have been able to build models that can predict the biological activity of novel analogs. nih.gov These models have confirmed that the biological response to variations in the amino acid sequence and chirality of Substance P analogs can be quantitatively modeled. nih.gov For instance, QSAR models have been used to design new Substance P analogs with high affinity for the NK1 receptor, which were then synthesized and their predicted high affinity was experimentally confirmed. capes.gov.br

Identification of Key Pharmacophores and Structural Motifs

In the structure-activity relationship (SAR) studies of the nonapeptide H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH, the identification of key pharmacophores and structural motifs is crucial for understanding its biological activity. A pharmacophore is the three-dimensional arrangement of functional groups that is responsible for a biological effect. While direct experimental data on this specific peptide is limited, analysis of its sequence and comparison with known bioactive peptides allow for the identification of probable pharmacophoric features.

N-terminal Leucine-rich motif (Leu-Leu-Leu): This repeating hydrophobic sequence at the N-terminus is a significant structural motif. The high density of leucine (B10760876) residues creates a strongly hydrophobic domain. khanacademy.org In many bioactive peptides, such hydrophobic regions are critical for interactions with biological membranes or the hydrophobic pockets of protein receptors. nih.gov The hydrophobicity of this motif likely plays a primary role in the initial binding and recognition at the target site. Studies on other peptides have shown that increasing hydrophobicity by substituting other amino acids with leucine can enhance biological activity, although there is often an optimal level of hydrophobicity beyond which activity may decrease due to excessive self-association. nih.gov

Central His-Leu motif: The histidine-leucine dipeptide sequence represents a key functional site. The imidazole (B134444) side chain of histidine can act as a proton donor or acceptor at physiological pH, making it a common residue in the active sites of enzymes and a key player in catalytic processes. wikipedia.org Furthermore, histidine is well-known for its ability to chelate metal ions, which can be a critical component of the peptide's mechanism of action. rsc.orgnih.gov The adjacent leucine residue provides a hydrophobic anchor, potentially positioning the histidine for optimal interaction with its target. The His-Leu motif itself is recognized as important in some biological activities, such as the cleavage of angiotensin I by Angiotensin-Converting Enzyme (ACE). imrpress.com

C-terminal Pro-Gly-Ala sequence: This motif introduces significant structural constraints. The proline residue, with its unique cyclic structure, induces a kink in the peptide backbone, often initiating a β-turn. nih.govembopress.org This conformational rigidity can be essential for presenting the other amino acid side chains in a specific orientation for optimal receptor binding. The glycine (B1666218) residue, with its minimal side chain, provides maximal flexibility, which can be important for allowing the peptide to adopt its active conformation. The C-terminal alanine provides a small, neutral side chain that is unlikely to cause steric hindrance.

The spatial arrangement of these motifs—the N-terminal hydrophobic region, the central catalytic/binding site, and the C-terminal conformational element—likely constitutes the core pharmacophore of this compound. The relative positioning of the hydrophobic leucine side chains and the functional imidazole ring of histidine is probably critical for its biological activity.

Elucidating the Specific Contribution of Individual Amino Acid Residues to Observed Activities

The biological activity of this compound is a composite of the individual contributions of its constituent amino acid residues. SAR studies on analogous peptides help to elucidate the specific roles of key residues:

Leucine (Leu) for Hydrophobicity:

Leucine is a hydrophobic amino acid with a branched isobutyl side chain. khanacademy.org The presence of five leucine residues in this nonapeptide, particularly the N-terminal Leu-Leu-Leu repeat, establishes a significant hydrophobic character. This hydrophobicity is crucial for several reasons:

Membrane Interaction: In antimicrobial or cell-penetrating peptides, hydrophobic residues are essential for partitioning into and disrupting the lipid bilayers of cell membranes. nih.gov

Receptor Binding: The hydrophobic side chains of leucine can fit into hydrophobic pockets of target proteins, contributing significantly to the binding affinity. nih.gov

Structural Stability: Hydrophobic interactions are a major driving force in protein and peptide folding, helping to stabilize the three-dimensional structure of the peptide in an aqueous environment. wikipedia.org

The importance of leucine's hydrophobicity can be illustrated by SAR studies on other peptides where leucine is substituted with the less hydrophobic amino acid alanine. Such substitutions often lead to a decrease in biological activity, highlighting the critical role of the bulky, hydrophobic side chain of leucine. nih.gov

Histidine (His) for Metal Coordination/Catalysis:

Histidine is a unique amino acid due to its imidazole side chain, which has a pKa near physiological pH. wikipedia.org This allows it to act as both a proton donor and acceptor, a property that is frequently exploited in the active sites of enzymes for catalysis. wikipedia.org In the context of this compound, the histidine residue could be involved in:

Catalytic Activity: If the peptide functions as an enzyme mimic, the histidine residue could be part of a catalytic triad, facilitating reactions such as hydrolysis.

Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. rsc.orgnih.gov This metal binding can be essential for structural integrity or for the catalytic mechanism of the peptide. Studies on histidine-rich peptides have demonstrated their ability to form stable complexes with metal ions, which can be crucial for their function. nih.govrsc.org

The following table, based on findings from studies on histidine-containing peptides, illustrates the importance of histidine in metal binding.

| Peptide/Protein Feature | Role of Histidine | Consequence of Modification |

| Histidine-rich peptides | Coordination with Zn²⁺ ions, essential for hydrolase-like activity. rsc.orgrsc.org | Replacement or modification of histidine can abolish metal binding and catalytic function. |

| Cu,Zn-Superoxide Dismutase (SOD) mimic peptides | Histidine residues coordinate with copper and zinc ions, mimicking the active site of the native enzyme. nih.gov | Altering the position or number of histidines significantly impacts the stability and redox properties of the metal complexes. nih.gov |

| General metalloproteins | The imidazole ring of histidine is a common ligand for binding iron in heme proteins and other metal cofactors. wikipedia.org | Mutation of these coordinating histidines typically leads to a loss of protein function. |

Proline (Pro) for Conformational Constraints:

Proline is unique among the proteinogenic amino acids because its side chain is cyclized back onto the peptide backbone, forming a rigid pyrrolidine (B122466) ring. embopress.org This has profound consequences for the peptide's structure:

Restricted Conformation: The cyclic nature of proline restricts the possible phi (Φ) and psi (Ψ) backbone dihedral angles, reducing the conformational flexibility of the peptide chain. embopress.org

Structural Stability: By reducing the number of possible conformations, proline can decrease the entropic cost of folding, thereby stabilizing the desired bioactive conformation. researchgate.net

The structural role of proline is summarized in the table below, based on general principles of peptide and protein structure.

| Structural Context | Role of Proline | Effect on Peptide/Protein |

| β-turns | Often found in the second position of a β-turn, facilitating a sharp reversal of the peptide chain. researchgate.net | Introduces a kink, leading to a more compact and defined structure. |

| α-helices | Can be accommodated within α-helices, often causing a bend or kink in the helix axis. nih.gov | Disrupts the regular helical structure, which can be functionally important. |

| Polyproline helices | Consecutive proline residues can form a unique helical structure known as a polyproline helix. embopress.org | Creates a rigid, extended structure that is often involved in protein-protein interactions. |

| General protein folding | Reduces the conformational entropy of the unfolded state. researchgate.net | Can increase the thermostability of the folded protein. |

Computational and Theoretical Investigations of H Leu Leu Leu His Leu Ser Pro Gly Ala Oh

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics simulations offer a window into the conformational landscape of a peptide, revealing its flexibility and preferred shapes in a simulated aqueous environment. For H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH, the interplay of its constituent amino acids suggests a complex dynamic behavior.

The three consecutive leucine (B10760876) residues at the N-terminus would strongly favor the formation of an α-helical structure. However, this helical propensity is likely to be disrupted by the subsequent proline and glycine (B1666218) residues. Proline, with its rigid cyclic side chain, is known as a "helix breaker" as it cannot adopt the backbone dihedral angles required for a regular α-helix and introduces a kink. quora.comquora.comkhanacademy.org Glycine, with its minimal side chain (a single hydrogen atom), imparts a high degree of rotational flexibility, further contributing to the disruption of ordered secondary structures. quora.comquora.comnih.gov

A hypothetical MD simulation of this peptide would likely reveal a dominant population of conformations characterized by a partially helical N-terminus, followed by a flexible turn or loop region around the Ser-Pro-Gly sequence. The C-terminal alanine (B10760859) would have more conformational freedom. The relative orientation of the N-terminal helical segment and the C-terminal region would be highly variable, leading to a diverse ensemble of structures.

Table 1: Predicted Conformational Propensities of Amino Acid Residues in this compound

| Residue Position | Amino Acid | Predicted Structural Influence |

| 1 | Leucine (Leu) | α-Helix formation |

| 2 | Leucine (Leu) | α-Helix formation |

| 3 | Leucine (Leu) | α-Helix formation |

| 4 | Histidine (His) | Can support helix; pH-dependent interactions |

| 5 | Leucine (Leu) | α-Helix formation |

| 6 | Serine (Ser) | Can disrupt or kink helix; hydrogen bonding |

| 7 | Proline (Pro) | Helix breaker; induces turns |

| 8 | Glycine (Gly) | High flexibility; facilitates turns |

| 9 | Alanine (Ala) | Neutral; can exist in various conformations |

Molecular Docking Studies for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.govpepdd.com For the peptide this compound, docking studies can provide insights into its potential biological targets. Given the peptide's sequence, several classes of proteins could be considered as hypothetical targets.

The hydrophobic N-terminal region, rich in leucine, suggests a propensity for binding to proteins with hydrophobic pockets or grooves on their surface. The bulky leucine side chains could fit into these pockets, forming favorable van der Waals interactions.

The histidine residue presents a particularly interesting feature for molecular docking. Its imidazole (B134444) side chain is capable of coordinating with metal ions, such as zinc, copper, or nickel. nih.govyoutube.com Therefore, metalloproteins could be a primary class of targets for this peptide. Docking simulations could explore the binding of the peptide to the active sites of metalloenzymes, with the histidine residue playing a key role in the interaction.

Furthermore, the charged state of the histidine at different pH values could influence its binding to targets with charged surfaces. nih.gov At a lower pH, the positively charged histidine could interact favorably with negatively charged residues like aspartate or glutamate (B1630785) on a protein surface.

Table 2: Potential Interaction Sites and Key Residues for Molecular Docking

| Key Peptide Residue(s) | Potential Interaction Type | Example Protein Target Class |

| Leu-Leu-Leu, Leu | Hydrophobic interactions | Proteins with hydrophobic pockets |

| Histidine | Metal coordination | Metalloenzymes (e.g., zinc proteases) |

| Histidine (protonated) | Electrostatic interactions | Proteins with negatively charged surfaces |

| Serine | Hydrogen bonding | Proteins with polar surface residues |

A typical molecular docking workflow would involve generating a 3D model of the peptide, predicting its likely conformations, and then docking these conformations against a library of protein structures. The results would be scored based on the predicted binding energy, providing a ranked list of potential protein targets. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical calculations can provide a detailed understanding of the electronic structure of a molecule, including its charge distribution and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity. nih.govmdpi.com For this compound, QM calculations can highlight the most likely sites for chemical reactions or interactions.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. libretexts.orgwikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.

For this peptide, the electron density of the HOMO is likely to be concentrated on the imidazole ring of the histidine residue and potentially the hydroxyl group of the serine residue, as these are the most electron-rich and polarizable parts of the molecule. researchgate.netresearchgate.net This suggests that these sites are the most probable locations for electrophilic attack or for donating electrons to form a coordinate bond with a metal ion.

The LUMO, on the other hand, would likely be distributed over the peptide backbone, particularly the carbonyl carbons, which are electron-deficient. This indicates that the peptide could be susceptible to nucleophilic attack at these positions.

Table 3: Predicted Electronic Properties of Key Residues

| Residue | Key Functional Group | Predicted Electronic Role |

| Histidine | Imidazole ring | High HOMO density; nucleophilic; metal coordination |

| Serine | Hydroxyl group | Moderate HOMO density; nucleophilic; hydrogen bond donor/acceptor |

| Peptide Backbone | Carbonyl groups | LUMO character; electrophilic |

QM calculations can also provide a detailed picture of the charge distribution across the peptide. The partial charges on each atom can influence how the peptide interacts with its environment and with potential binding partners. The charge on the histidine residue, in particular, would be a key factor in its electrostatic interactions. nih.gov

De Novo Peptide Design Principles Guided by Insights from this compound

De novo peptide design aims to create new peptide sequences with specific, desired functions. youtube.comyoutube.com The structure and predicted properties of this compound can provide valuable insights for designing new peptides.

One of the key design principles that can be extracted from this peptide is the use of a combination of helix-promoting and helix-breaking residues to create a specific, non-uniform structure. The poly-leucine sequence provides a stable helical scaffold, while the Pro-Gly motif introduces a well-defined turn. nih.govnih.gov This "scaffold-and-loop" design could be used to create peptides that present a specific binding epitope on the loop region, while the helical scaffold provides stability.

The inclusion of a histidine residue at a strategic position offers a switchable interaction mechanism. By altering the pH, the charge and metal-binding properties of the peptide can be modulated, allowing for the design of "smart" peptides that are active only under specific environmental conditions. nih.gov

The serine residue serves as a versatile site for modification. Its hydroxyl group can be a point of attachment for other molecules, such as drugs or imaging agents, or it can be phosphorylated to modulate the peptide's activity. creative-peptides.com

Table 4: Design Principles Derived from this compound

| Structural/Functional Motif | Design Principle | Potential Application |

| (Leu)n-(Pro-Gly) | Helix-turn-helix motif | Creation of structured scaffolds with flexible loops |

| Histidine residue | pH-sensitive charge and metal binding | Environment-responsive peptides |

| Serine residue | Site for modification | Conjugation of payloads; phosphorylation switch |

By systematically varying the length of the leucine helix, the composition of the turn, and the position of the functional histidine and serine residues, a library of new peptides with tailored properties could be designed and computationally screened.

Bioinformatics Approaches for Homology and Evolutionary Analysis of Related Peptides

Bioinformatics tools can be used to search for naturally occurring peptides with similar sequences to this compound, which can provide clues about its potential function. nih.govpku.edu.cn A search of protein and peptide databases, such as UniProt or NCBI's protein database, using tools like BLAST (Basic Local Alignment Search Tool), could identify homologous sequences. uniprot.orgresearchgate.netebi.ac.uknih.gov

Given the specific sequence, it is unlikely that an exact match will be found in nature. However, it is possible to find proteins or larger peptides that contain short, similar motifs. For example, a search might reveal proteins that contain a Leu-Leu-Leu motif followed by a turn-inducing sequence.

If a family of related peptides were identified, a multiple sequence alignment could be performed to identify conserved residues. biorxiv.org These conserved residues are often critical for the structure or function of the peptide. An "evolutionary trace" analysis could then be performed to map these conserved residues onto a predicted 3D structure of the peptide, highlighting potential functional sites. nih.govnih.gov

Table 5: Bioinformatics Workflow for Analyzing this compound

| Step | Bioinformatics Tool/Method | Purpose |

| 1. Sequence Similarity Search | BLASTp (protein-protein BLAST) | Identify homologous sequences in databases. patsnap.com |

| 2. Multiple Sequence Alignment | Clustal Omega, MUSCLE | Align homologous sequences to identify conserved regions. |

| 3. Motif Discovery | MEME Suite | Identify recurring patterns or motifs in related sequences. |

| 4. Functional Annotation | InterPro, Pfam | Predict protein domains and functional sites. |

| 5. Evolutionary Trace Analysis | ET Viewer | Identify functionally important residues based on evolutionary conservation. |

While a direct evolutionary history of this specific synthetic peptide cannot be traced, the analysis of homologous sequences from different species can provide valuable insights into the functional constraints on similar peptide motifs throughout evolution, thereby guiding hypotheses about the potential biological roles of this compound.

Future Directions and Broader Research Implications of H Leu Leu Leu His Leu Ser Pro Gly Ala Oh

Integration with Systems Biology Approaches for Network-Level Understanding

The integration of H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH into systems biology workflows could provide a deeper understanding of complex biological networks. Peptides are crucial signaling molecules and structural components in virtually all cellular processes. mdpi.com A peptide with this structure could be used to probe or modulate protein-protein interactions (PPIs), which form the backbone of cellular networks. nih.gov

The prominent hydrophobic patch (Leu-Leu-Leu) suggests a potential affinity for the hydrophobic cores of proteins or for lipid membranes. If this peptide is a mimic or a fragment of a larger protein, it could competitively inhibit PPIs. Systems-level analyses, such as proteomics or interactomics, could identify the binding partners of this peptide within a cell lysate. By identifying these partners, researchers can map the peptide's potential influence on cellular pathways.

Furthermore, the histidine residue, with its pKa near neutral pH, makes the peptide's interactions potentially pH-dependent. wikipedia.orgyoutube.com This feature is highly relevant for studying cellular compartments with distinct pH gradients, such as endosomes and lysosomes, or for understanding pathological states like tumorigenesis where extracellular pH is altered. A systems biology approach could model how pH changes might switch the peptide's binding partners, revealing pH-sensitive nodes within cellular networks.

Potential as a Biochemical Probe or Research Tool in Molecular and Cellular Biology